Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
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Overview
Description
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound that belongs to the class of triazolopyridazine derivatives.
Preparation Methods
The synthesis of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Chemical Reactions Analysis
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby blocking the signaling pathways that promote cell growth and survival .
Comparison with Similar Compounds
Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique compared to other triazolopyridazine derivatives due to its specific substitution pattern and functional groups. Similar compounds include:
7-(1,1-Dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine: Known for its high affinity to GABA receptors.
Fexolinetant: A neurokinin receptor antagonist used in the treatment of menopausal symptoms.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4O2S/c1-2-22-14(21)9-23-13-7-6-12-17-18-15(20(12)19-13)10-4-3-5-11(16)8-10/h3-8H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTQRZIYMAQZEIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC(=CC=C3)F)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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